molecular formula C9H9ClN2O B11900108 3-Chloro-6-methoxy-1-methyl-1H-indazole

3-Chloro-6-methoxy-1-methyl-1H-indazole

Cat. No.: B11900108
M. Wt: 196.63 g/mol
InChI Key: WHXBIQLPEPQUQW-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxy-1-methyl-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery research. The indazole scaffold is a privileged structure in pharmacology, known to be present in a wide range of biologically active compounds and several marketed drugs . This specific molecule features a methoxy group at the 6-position and a chlorine atom at the 3-position of the indazole core, which is further functionalized with a methyl group on one of the nitrogen atoms. These substitutions make it a valuable intermediate for synthetic chemists seeking to develop new compounds for various research applications . Indazole derivatives, in general, have been extensively studied and have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Researchers utilize this compound and its analogs as key building blocks in the design and synthesis of potential enzyme inhibitors, such as kinase inhibitors, which are crucial in oncological research . The structural features of this reagent make it a versatile precursor for further chemical modifications, including metal-catalyzed cross-coupling reactions, to create diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. 1 Based on supplier data for the closely related compound 3-Chloro-5-methoxy-1-methyl-1H-indazole (CAS 1446410-04-3). Molecular data and structure may be analogous .

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

3-chloro-6-methoxy-1-methylindazole

InChI

InChI=1S/C9H9ClN2O/c1-12-8-5-6(13-2)3-4-7(8)9(10)11-12/h3-5H,1-2H3

InChI Key

WHXBIQLPEPQUQW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methoxy-1-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-4-methoxyaniline with methylhydrazine in the presence of a suitable catalyst can lead to the formation of the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxy-1-methyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-alkylated or N-arylated derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Chloro-6-methoxy-1-methyl-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxy-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table compares substituents and molecular properties of 3-Chloro-6-methoxy-1-methyl-1H-indazole with similar indazole derivatives:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1781051-95-3 Cl (3), OCH₃ (6), CH₃ (N1) C₉H₉ClN₂O 196.63 Methyl enhances stability; methoxy modulates reactivity
3-Chloro-6-methoxy-4-nitro-1H-indazole 1000341-15-0 Cl (3), OCH₃ (6), NO₂ (4) C₈H₆ClN₃O₃ 227.61 Nitro group introduces strong electron-withdrawing effects
3-Chloro-1-methyl-6-nitro-1H-indazole 74209-31-7 Cl (3), NO₂ (6), CH₃ (N1) C₈H₆ClN₃O₂ 211.61 Nitro at position 6 reduces electron density vs. methoxy
6-Amino-3-chloro-1H-indazole 21413-23-0 Cl (3), NH₂ (6) C₇H₆ClN₃ 167.60 Amino group increases solubility via hydrogen bonding
1-Allyl-3-chloro-6-nitro-1H-indazole N/A Cl (3), NO₂ (6), CH₂CHCH₂ (N1) C₁₀H₈ClN₃O₂ 237.64 Allyl group may enhance π-π interactions

Key Observations :

  • Nitro vs. Methoxy : Nitro groups (e.g., in CAS 74209-31-7) are electron-withdrawing, reducing aromatic ring reactivity toward electrophilic substitution compared to methoxy’s electron-donating nature .
  • N1 Substituents: Methyl (target compound) and allyl () groups influence steric bulk and metabolic stability.
  • Amino Groups: 6-Amino-3-chloro-1H-indazole (CAS 21413-23-0) has higher polarity due to NH₂, enhancing aqueous solubility .
Melting Points and Stability:
  • The target compound’s melting point is unspecified, but analogs like 1-Allyl-3-chloro-6-nitro-1H-indazole melt at 351 K (>200°C) , suggesting nitro derivatives have higher thermal stability.
  • Methoxy-containing compounds (e.g., CAS 1000341-15-0) may exhibit lower melting points than nitro analogs due to reduced polarity .
Pharmaceutical Relevance:
  • Methoxy and Methyl Groups : These substituents are common in kinase inhibitors (e.g., c-Met inhibitors), where methoxy aids in hydrogen bonding and methyl reduces metabolic degradation .
  • Nitro Groups : Often serve as intermediates for further reduction to amines (e.g., in anticancer agents) .

Biological Activity

3-Chloro-6-methoxy-1-methyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

This compound belongs to the indazole class of compounds, which are characterized by a five-membered ring containing two nitrogen atoms. The synthesis of this compound typically involves methods such as 1,3-dipolar cycloaddition reactions, which have been shown to yield high purity and yield rates for various indazole derivatives . The presence of chlorine and methoxy groups in the structure is crucial for its biological activity.

Biological Activities

Anticancer Activity
Recent studies have demonstrated that derivatives of indazole, including this compound, exhibit promising anticancer properties. For instance, one study reported that certain indazole derivatives showed significant inhibitory effects against cancer cell lines such as K562, with IC50 values indicating effective dose ranges . The mechanism of action appears to involve the induction of apoptosis through modulation of apoptotic proteins like Bcl-2 and Bax .

Antileishmanial Activity
The biological evaluation of similar indazole derivatives has revealed their potential as antileishmanial agents. A study utilizing MTT assays indicated that these compounds could inhibit the growth of Leishmania major, with molecular docking studies suggesting stable binding interactions with the trypanothione reductase enzyme, a critical target for leishmaniasis treatment . The binding affinities were supported by molecular dynamics simulations that confirmed the stability of these interactions in a biological environment.

Other Pharmacological Activities
Indazoles are known to possess a wide range of pharmacological activities beyond anticancer and antileishmanial effects. They have been implicated in antimicrobial, antimalarial, and antidiabetic actions . The broad spectrum of activity can be attributed to the versatility of the indazole scaffold in medicinal chemistry.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound. Variations in substituents on the indazole ring significantly influence its potency and selectivity against various biological targets. For example:

  • Chlorine Substitution : The presence of chlorine enhances the lipophilicity and electronic properties of the compound, improving binding affinity to target enzymes.
  • Methoxy Group : This group can modulate the compound's solubility and bioavailability, contributing to its overall effectiveness in biological systems.

Case Study 1: Anticancer Efficacy

A recent study focused on a series of indazole derivatives, including this compound. The compound exhibited an IC50 value of 5.15 µM against K562 cells, demonstrating significant anticancer activity. Furthermore, it was noted that this compound selectively affected cancer cells while sparing normal cells (HEK-293), indicating a favorable therapeutic index .

Case Study 2: Antileishmanial Mechanism

In another investigation, researchers evaluated the antileishmanial activity through a series of in vitro assays. The results showed that compounds with similar structural features to this compound effectively inhibited Leishmania major growth at concentrations ranging from 50 to 200 µg/mL. Molecular docking studies highlighted the compound's ability to form stable complexes with key enzymes involved in leishmaniasis pathology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-6-methoxy-1-methyl-1H-indazole, and what challenges arise during its preparation?

  • Methodology : Synthesis often involves cyclization reactions of halogenated aniline precursors. For example, methoxy-substituted indazoles can be synthesized via cyclization using methoxyacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Key challenges include controlling regioselectivity during halogenation and ensuring stability of the methoxy group under reaction conditions.

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, while high-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (using SHELX programs) may resolve structural ambiguities, especially for tautomeric forms .

Q. How does the presence of chlorine and methoxy groups influence the compound's physicochemical properties?

  • Methodology : Chlorine increases lipophilicity and electron-withdrawing effects, while the methoxy group enhances solubility in polar solvents. Computational tools (e.g., density functional theory) can predict electronic effects, and experimental solubility studies in DMSO or ethanol validate these predictions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in synthesizing chloro-methoxy indazole derivatives?

  • Methodology : Temperature control (<50°C) and solvent choice (e.g., DMF for polar intermediates) minimize side reactions. Kinetic studies using HPLC can track intermediate formation, and substituent directing effects (e.g., methoxy at C6) guide regioselective halogenation .

Q. What strategies are employed to elucidate structure-activity relationships (SAR) for this compound in kinase inhibition?

  • Methodology : Derivative libraries are synthesized by modifying substituents (e.g., replacing Cl with Br or CF₃). Biological assays (e.g., IC₅₀ measurements) compare inhibitory potency. Molecular docking (using AutoDock Vina) identifies key interactions with ATP-binding pockets .

Q. How do computational methods aid in predicting the reactivity and stability of halogenated indazoles under varying pH conditions?

  • Methodology : Quantum mechanical calculations (e.g., Gaussian) model hydrolysis pathways of chloro substituents. Accelerated stability studies (40°C/75% RH) correlate with computational predictions, while LC-MS monitors degradation products .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported biological activities of structurally similar indazole derivatives?

  • Methodology : Cross-validate assays (e.g., fluorescence polarization vs. radiometric kinase assays) to rule out methodological biases. Meta-analyses of literature data (e.g., PubChem BioAssay) identify trends, while molecular dynamics simulations explain how minor structural changes (e.g., Cl vs. Br) alter binding kinetics .

Q. What experimental approaches resolve ambiguities in crystallographic data for indazole derivatives with multiple tautomeric forms?

  • Methodology : High-resolution X-ray data (collected at synchrotron facilities) and SHELXL refinement (with TWIN commands) distinguish tautomers. Solid-state NMR provides complementary evidence for proton positions in ambiguous cases .

Methodological Tables

Key Parameter Analytical Technique Example Application
Regioselectivity of Cl/Methoxy¹H NMR (NOESY)Confirms substituent positions in indazole core
Hydrolytic StabilityLC-MS (pH 1–13 buffers)Tracks Cl group degradation under acidic conditions
Enzyme Binding AffinitySurface Plasmon Resonance (SPR)Quantifies interaction with target kinases

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